molecular formula C15H17FN4O2S B2898152 4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034418-48-7

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2898152
CAS RN: 2034418-48-7
M. Wt: 336.39
InChI Key: DBJRBVKMMLCTLS-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Chemosensor Development

A study by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with a triazole linker, synthesized through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the compound's utility in developing sensitive detection methods for specific metal ions based on internal charge transfer (ICT) mechanisms D. Maity & T. Govindaraju, 2010.

Inhibitory Mechanism Studies

In the realm of biochemistry, the compound's framework has been explored for its inhibitory properties. Jiang and Hansen (2011) prepared sixteen disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, evaluating them as inhibitors against caspase-3. This study identifies potent inhibitors, showcasing the compound's potential in developing therapeutic agents targeting specific enzymes Yang Jiang & Trond Vidar Hansen, 2011.

Catalysis and Synthesis

The application in catalysis and synthetic chemistry is highlighted by Senoo et al. (2016), who reported the intramolecular C-H bond activation with triazoles under rhodium catalysis. This method enables the preparation of stereodefined pyrrolidines and other cyclic compounds, demonstrating the compound's versatility in facilitating complex chemical transformations with high selectivity and yield Masato Senoo, Ayana Furukawa, T. Hata, & H. Urabe, 2016.

Antifungal Activity Research

Szafrański et al. (2017) undertook the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives to address the threat of candidiasis in immunocompromised patients. Their research demonstrates the compound's efficacy against various fungal strains, highlighting its potential as a foundation for developing new antifungal agents Krzysztof Szafrański, J. Sławiński, A. Kędzia, & E. Kwapisz, 2017.

Antimicrobial Surface Activity

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, demonstrating their potential as antimicrobial agents and surface-active agents. This research indicates the compound's utility in creating materials with inherent antimicrobial properties, which could be beneficial in medical and industrial applications R. El-Sayed, 2006.

properties

IUPAC Name

4-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-13-3-1-2-4-15(13)23(21,22)19-8-7-12(9-19)20-10-14(17-18-20)11-5-6-11/h1-4,10-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRBVKMMLCTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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